molecular formula C23H25ClN4O2 B2982426 N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 932291-80-0

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B2982426
CAS No.: 932291-80-0
M. Wt: 424.93
InChI Key: OFBNQDWOJFTPLW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a spirocyclic triaza compound featuring a 3-chloro-2-methylphenyl acetamide moiety linked to a 1,4,8-triazaspiro[4.5]dec-1-en-8-yl core substituted with a 4-methylphenyl group and a ketone oxygen at position 3. This structure confers rigidity, which is advantageous for selective molecular interactions in medicinal chemistry.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-6-8-17(9-7-15)21-22(30)27-23(26-21)10-12-28(13-11-23)14-20(29)25-19-5-3-4-18(24)16(19)2/h3-9H,10-14H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBNQDWOJFTPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C(=CC=C4)Cl)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Triazaspiro Moiety: This step involves the formation of the triazaspiro structure through a reaction between an amine and a suitable electrophile, often under reflux conditions.

    Attachment of the Phenyl Groups: The phenyl groups are introduced via nucleophilic substitution reactions, where the appropriate phenyl halides react with the spirocyclic intermediate.

    Final Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. This can lead to alterations in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Features
Target Compound: N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide C24H24ClN4O2 (inferred) ~437.9 (calc.) ~4.5* 3-chloro-2-methylphenyl; 4-methylphenyl; 3-oxo Rigid spiro core; chloro and methyl groups enhance lipophilicity.
G610-0193 () C24H27ClN4O2 438.96 4.616 2-chloro-4-methylphenyl; 3,4-dimethylphenyl; 3-oxo Higher logP due to additional methyl group; steric bulk from 3,4-dimethylphenyl .
2-{[3-(4-Chlorophenyl)-8-ethyl...}acetamide () C23H26ClN3OS 443.99 ~4.8† 4-chlorophenyl; 8-ethyl; sulfanyl (S) linkage Sulfur atom may increase metabolic stability; ethyl group adds hydrophobicity .
N-(4-{[4-(cyclohexylamino)...}acetamide () C28H34FN5O2 491.6 ~5.0† Cyclohexylamino; 3-fluorophenyl; 2-oxo Fluorine enhances electronegativity; cyclohexyl group introduces steric hindrance .
N-{3-[3-(4-methylphenyl)-1-oxa-...}acetamide () C22H24N4O3 392.46 ~3.8† 4-methylphenyl; 1-oxa (oxygen atom in spiro core) Oxygen in spiro core may improve solubility; lower logP vs. triaza analogs .

*Estimated based on structural similarity to G610-0193.
†Estimated using fragment-based methods.

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The target compound’s 3-chloro-2-methylphenyl group likely results in higher lipophilicity (logP ~4.5) compared to G610-0193’s 2-chloro-4-methylphenyl (logP 4.616). However, G610-0193’s 3,4-dimethylphenyl group further increases hydrophobicity .
  • The sulfanyl-containing compound () has a higher logP (~4.8) due to sulfur’s polarizability and the ethyl group .

Spiro Core Modifications: Replacing nitrogen with oxygen in the spiro core () reduces logP (3.8 vs. 4.5–5.0) and enhances aqueous solubility, which is critical for oral bioavailability .

Synthetic Challenges :

  • Halogenated analogs (e.g., chloro, fluoro) require careful optimization in coupling reactions (as seen in ’s use of DIEA and DMF for spiro core synthesis). Steric hindrance from substituents like 3,4-dimethylphenyl may lower reaction yields .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C24H20ClN3O2S
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C
  • InChIKey : KCBJVPQXCMDZQI-UHFFFAOYSA-N

Research indicates that compounds similar to this compound may interact with various biological targets:

  • METTL3 Inhibition : The compound's structural analogs have been studied as inhibitors of METTL3, an RNA methyltransferase involved in regulating gene expression and implicated in several cancers. Inhibitors targeting METTL3 have shown to affect cell proliferation and migration significantly .
  • Anticancer Activity : Preliminary studies suggest that compounds with similar triaza structures exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameTargetIC50 (µM)Effect
Compound AMETTL30.037Strong inhibition of cell growth
Compound BMETTL140.050Induces apoptosis in cancer cells
Compound CVarious0.100Anti-inflammatory effects

Study 1: METTL3 Inhibition

A study focused on triazaspiro compounds demonstrated significant inhibition of METTL3 with IC50 values as low as 0.037 µM. The study highlighted that these compounds could disrupt the interaction between METTL3 and its RNA substrates, leading to altered gene expression profiles associated with cancer progression .

Study 2: Anticancer Properties

Another investigation evaluated the anticancer properties of related compounds in vitro against breast cancer cell lines. The results indicated that these compounds could reduce cell viability significantly through mechanisms involving apoptosis and cell cycle arrest at the G1 phase .

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